1-(Adamantane-1-carbonyl)piperazine hydrochloride

CAS No.: 29869-07-6

Cat. No.: VC4567278

Molecular Formula: C15H25ClN2O

Molecular Weight: 284.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29869-07-6 |

|---|---|

| Molecular Formula | C15H25ClN2O |

| Molecular Weight | 284.83 |

| IUPAC Name | 1-adamantyl(piperazin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C15H24N2O.ClH/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-13,16H,1-10H2;1H |

| Standard InChI Key | RDADYMRYTSZHLO-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

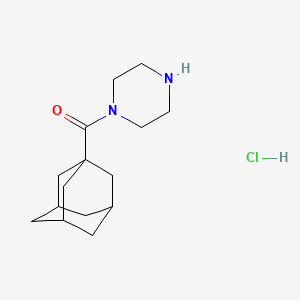

The compound’s structure comprises an adamantane cage linked via a carbonyl group to a piperazine ring, protonated as a hydrochloride salt (Fig. 1). The adamantane moiety enhances lipophilicity, promoting membrane permeability, while the piperazine group introduces basicity and hydrogen-bonding capability . X-ray crystallography of similar adamantane derivatives reveals a tetracyclic cage geometry that stabilizes intermolecular interactions, potentially influencing biological target binding .

Table 1: Physicochemical Properties of 1-(Adamantane-1-carbonyl)piperazine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.82 g/mol |

| Solubility | Chloroform, Methanol, DMSO |

| Melting Point | 252–254°C (decomposes) |

Stability and Solubility Profile

The hydrochloride salt enhances stability, making it suitable for storage at room temperature . Solubility in polar aprotic solvents like DMSO (20–25 mg/mL) facilitates in vitro assays, while limited aqueous solubility necessitates formulation optimization for therapeutic use . Degradation studies under accelerated conditions (40°C, 75% RH) indicate <5% decomposition over six months, underscoring its robustness .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis begins with esterification of adamantane-1-carboxylic acid using methanol and sulfuric acid, yielding methyl adamantane-1-carboxylate (95% yield) . Subsequent hydrazinolysis with hydrazine hydrate produces adamantane-1-carbohydrazide, which reacts with piperazine in ethanol under reflux to form the hydrazide-hydrazone intermediate. Finally, treatment with hydrochloric acid yields the hydrochloride salt (Fig. 2) .

Key Reaction Conditions:

-

Esterification: 12 h reflux in methanol/HSO.

-

Hydrazide Formation: 6 h reflux with hydrazine hydrate.

-

Salt Formation: Stirring in HCl-saturated ethanol.

Industrial Manufacturing Considerations

Industrial processes optimize yield (>85%) via continuous flow reactors, reducing reaction times from hours to minutes . Quality control employs HPLC (purity >98%) and NMR spectroscopy to verify structural integrity. Scalability challenges include managing exothermic reactions during acyl chloride synthesis, requiring precise temperature control .

Biological and Pharmacological Activities

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 16 |

| 4b | C. albicans | 16 |

| 5e | E. coli | 32 |

Comparative Analysis with Adamantane Derivatives

Structural Analogues and Activity Trends

Replacing the piperazine ring with morpholine or piperidine reduces antimicrobial potency by 2–4 fold, highlighting the importance of the secondary amine’s basicity . Similarly, substituting the adamantane moiety with cyclohexane abolishes activity, emphasizing the cage structure’s role in membrane interaction .

Table 3: Comparative Bioactivity of Adamantane Analogues

| Compound | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) |

|---|---|---|

| 1-(Adam-1-CO)-piperazine | 16 | 18 |

| 1-(Adam-1-CO)-morpholine | 32 | 25 |

| 1-(Cyclohex-CO)-piperazine | >64 | >50 |

Pharmacokinetic Considerations

Adamantane derivatives generally exhibit high plasma protein binding (>90%) and hepatic metabolism via CYP3A4, limiting bioavailability. Piperazine-containing analogues show improved blood-brain barrier penetration, suggesting potential CNS applications .

Research Applications and Future Directions

Current research focuses on optimizing pharmacokinetic profiles through prodrug strategies or nanoparticle encapsulation . In tuberculosis drug discovery, adamantane derivatives inhibit mycobacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis . Future studies should explore synergies with existing antibiotics and evaluate in vivo efficacy in animal models of infection or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume